1-Benzyl 1-tert-butyl cyclobutane-1,1-dicarboxylate
Overview
Description
1-Benzyl 1-tert-butyl cyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C₁₇H₂₂O₄ It is a cyclobutane derivative featuring two ester groups at the 1-position, with benzyl and tert-butyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 1-tert-butyl cyclobutane-1,1-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl bromide with tert-butyl cyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyclobutane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 1-tert-butyl cyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: 1-Benzyl 1-tert-butyl cyclobutane-1,1-dicarboxylic acid.
Reduction: 1-Benzyl 1-tert-butyl cyclobutane-1,1-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl 1-tert-butyl cyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 1-tert-butyl cyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The benzyl and tert-butyl groups may influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
1-Benzyl 1-tert-butyl cyclobutane-1,1-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of esters.
1-Benzyl 1-tert-butyl cyclobutane-1,1-diol: Similar structure but with alcohol groups instead of esters.
1-Benzyl 1-tert-butyl cyclobutane-1,1-dinitrile: Similar structure but with nitrile groups instead of esters.
Uniqueness: 1-Benzyl 1-tert-butyl cyclobutane-1,1-dicarboxylate is unique due to its combination of benzyl and tert-butyl groups, which impart specific steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-O-benzyl 1-O'-tert-butyl cyclobutane-1,1-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-16(2,3)21-15(19)17(10-7-11-17)14(18)20-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKQWDDDIZLWIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138570 | |
Record name | 1,1-Cyclobutanedicarboxylic acid, 1-(1,1-dimethylethyl) 1-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1624260-33-8 | |
Record name | 1,1-Cyclobutanedicarboxylic acid, 1-(1,1-dimethylethyl) 1-(phenylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624260-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Cyclobutanedicarboxylic acid, 1-(1,1-dimethylethyl) 1-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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